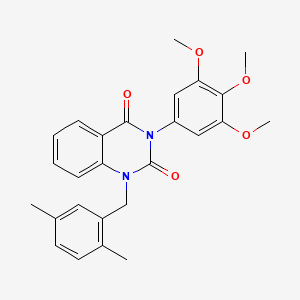

![molecular formula C19H16FN3O2 B2717092 N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide CAS No. 2034393-79-6](/img/structure/B2717092.png)

N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

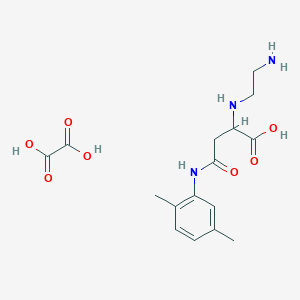

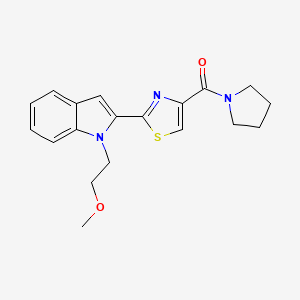

The compound “N-([2,4’-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . The molecule also contains a benzamide group, which is a common motif in pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the bipyridine and benzamide groups. For example, the bipyridine moiety could potentially coordinate with metal ions, while the benzamide group could participate in various organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of techniques, including thermal analysis, viscosity measurements, and solubility tests .Applications De Recherche Scientifique

Kinase Inhibition for Cancer Therapy

The discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors exemplifies the role of benzamide derivatives in targeting kinase pathways for cancer treatment. One such compound demonstrated complete tumor stasis in a human gastric carcinoma model, highlighting its potential for therapeutic applications (G. M. Schroeder et al., 2009).

Ligand and Receptor Interaction Studies

Studies on N-(N-Benzylpiperidin-4-yl)-2-[18F]fluorobenzamide and its high affinity to σ receptors offer insights into ligand-receptor interactions, providing a foundation for developing PET imaging ligands. This compound, in particular, showed promise as a potential ligand for PET imaging of σ receptors, underscoring the importance of benzamide derivatives in neuroimaging and receptor mapping (C. Shiue et al., 1997).

Synthesis of Novel Compounds with Therapeutic Potential

The synthesis and characterization of potent inhibitors of the bacterial cell division protein FtsZ from alkyl derivatives of 3-methoxybenzamide highlight the pharmaceutical potential of benzamide derivatives. These compounds showed potent antistaphylococcal activity, illustrating the versatility of benzamide derivatives in the development of new antibiotics with improved pharmaceutical properties (D. Haydon et al., 2010).

Safety And Hazards

Orientations Futures

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Propriétés

IUPAC Name |

3-fluoro-4-methoxy-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16FN3O2/c1-25-17-5-4-14(11-16(17)20)19(24)23-12-15-3-2-8-22-18(15)13-6-9-21-10-7-13/h2-11H,12H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUYSDWULMZJNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-3-ylmethyl)-3-fluoro-4-methoxybenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

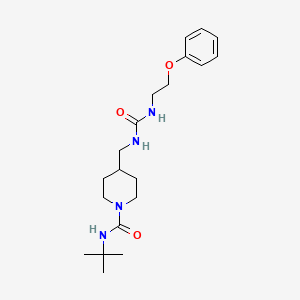

![[1,1'-Biphenyl]-4-yl[2-(4-chlorophenyl)-1,3-thiazol-5-yl]methanone](/img/structure/B2717010.png)

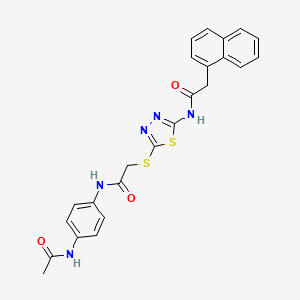

![2-((6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2717016.png)

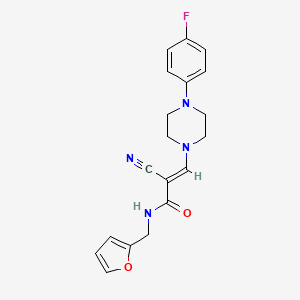

![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2717019.png)

![2-((4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2717024.png)

![6-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2717028.png)